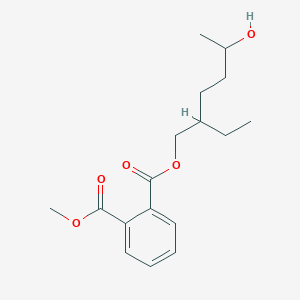![molecular formula C20H27ClO B14447592 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride CAS No. 74446-96-1](/img/structure/B14447592.png)
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride is a chemical compound with the molecular formula C20H27ClO. It is known for its unique bicyclic structure, which includes a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride typically involves the reaction of 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride involves its reactivity as a benzoyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid: The precursor to the benzoyl chloride derivative.
4-Pentylbicyclo[2.2.2]octan-1-ol: A related compound with a hydroxyl group instead of the benzoyl chloride group.
Uniqueness
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride is unique due to its combination of a bicyclic structure and a reactive benzoyl chloride group. This combination allows for diverse chemical reactivity and applications in various fields.
Properties
CAS No. |
74446-96-1 |
|---|---|
Molecular Formula |
C20H27ClO |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
4-(4-pentyl-1-bicyclo[2.2.2]octanyl)benzoyl chloride |
InChI |
InChI=1S/C20H27ClO/c1-2-3-4-9-19-10-13-20(14-11-19,15-12-19)17-7-5-16(6-8-17)18(21)22/h5-8H,2-4,9-15H2,1H3 |
InChI Key |
QMGAFIKMRWNEST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



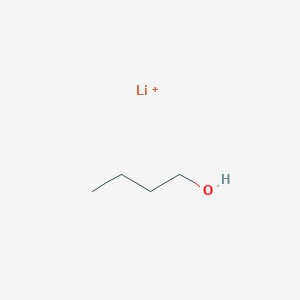
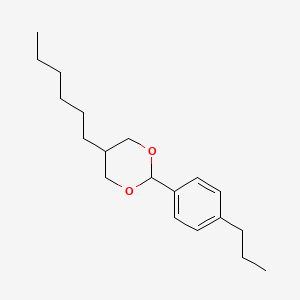
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
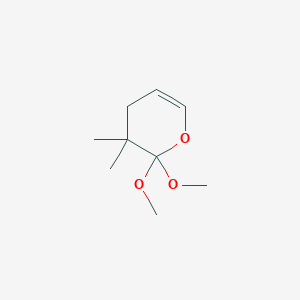
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
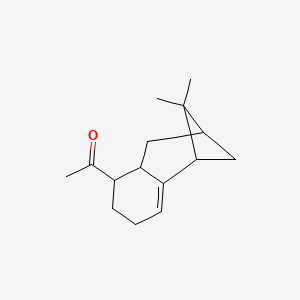
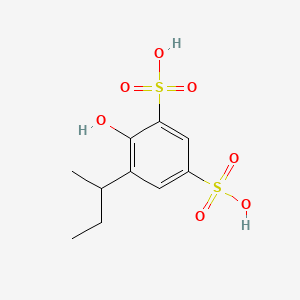
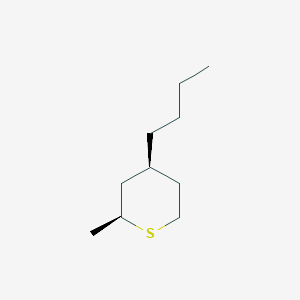

![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
